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Compound of Interest

Compound Name: 2-Hydroxy-5-methylpyrazine

Cat. No.: B048312 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, also

known as 5-Methylpyrazin-2(1H)-one. The document covers its chemical and physical

properties, synthesis and purification, analytical characterization, and known biological

activities, with a focus on its potential role in modulating bacterial quorum sensing.

Chemical and Physical Properties
2-Hydroxy-5-methylpyrazine is a heterocyclic organic compound with the chemical formula

C₅H₆N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 5-Methylpyrazin-2(1H)-

one. The available and predicted physicochemical properties are summarized in the table

below. It is important to note that while some experimental data is available, many properties

are predicted and should be confirmed through empirical testing.
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Property Value Source

Molecular Formula C₅H₆N₂O -

Molecular Weight 110.11 g/mol --INVALID-LINK--

CAS Number 20721-17-9 --INVALID-LINK--

Synonyms
5-Methylpyrazin-2(1H)-one, 5-

Methyl-2-pyrazinol
--INVALID-LINK--

Appearance Brown to black solid --INVALID-LINK--

Melting Point 68-69 °C --INVALID-LINK--

Boiling Point (Predicted) -

Density 1.22 ± 0.1 g/cm³ (Predicted) --INVALID-LINK--

pKa 11.72 ± 0.40 (Predicted) --INVALID-LINK--

Solubility
Information not readily

available
-

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Hydroxy-5-
methylpyrazine is not readily available in peer-reviewed literature, a plausible synthetic route

can be devised based on established methods for pyrazinone synthesis. A potential two-step

synthesis starting from methylglyoxal and 2-aminomalonamide to form a carboxylic acid

precursor, followed by decarboxylation, is outlined below.

Proposed Synthesis of 2-Hydroxy-5-methylpyrazine
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Step 1: Cyclization and Hydrolysis

Step 2: Decarboxylation

Methylglyoxal + 2-Aminomalonamide

3-Hydroxy-5-methylpyrazine-2-carboxamide

  NaOH, 5°C, 6h
 then HCl to pH 6

3-Hydroxy-5-methylpyrazine-2-carboxylic acid

  50% H₂SO₄, reflux, 12h

2-Hydroxy-5-methylpyrazine

  Heat

Click to download full resolution via product page

Proposed synthesis of 2-Hydroxy-5-methylpyrazine.

Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid[1]

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a

40% aqueous solution of methylglyoxal and 2-aminomalonamide.

Cool the mixture to approximately 5°C using an ice bath.

Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the

internal temperature at 5°C.
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After the addition is complete, continue stirring at 5°C for 6 hours.

Neutralize the reaction mixture to pH 6 with a 10% hydrochloric acid solution to precipitate

the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

Filter the solid, wash with water, and dry.

To the crude carboxamide, add a 50% sulfuric acid solution and reflux the mixture for 12

hours to hydrolyze the amide to a carboxylic acid.

Cool the reaction mixture to room temperature to precipitate 3-hydroxy-5-methylpyrazine-2-

carboxylic acid.

Filter the solid, wash with water, and dry.

Step 2: Synthesis of 2-Hydroxy-5-methylpyrazine (Proposed)

The 3-hydroxy-5-methylpyrazine-2-carboxylic acid obtained from Step 1 can be

decarboxylated by heating. The precise temperature and conditions would need to be

optimized, but heating the solid above its melting point in a suitable high-boiling solvent or

neat could induce decarboxylation.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC).

Purification Protocol

The crude 2-Hydroxy-5-methylpyrazine can be purified by recrystallization from a suitable

solvent system, such as ethyl acetate/hexanes or ethanol/water.

Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in

hexanes can be employed for purification.

Analytical Characterization
Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃):
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δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃)

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the pyrazine ring

δ >10 ppm (br s, 1H): Hydroxyl proton (-OH) or amide proton (N-H) in the pyrazinone

tautomer.

¹³C NMR (in CDCl₃):

δ ~20 ppm: Methyl carbon (-CH₃)

δ ~120-140 ppm: Aromatic carbons

δ >150 ppm: Carbonyl carbon in the pyrazinone tautomer

FTIR (KBr pellet):

~3400 cm⁻¹ (broad): O-H stretching vibration

~3000-3100 cm⁻¹: Aromatic C-H stretching

~1650 cm⁻¹ (strong): C=O stretching of the pyrazinone tautomer

~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic ring

Mass Spectrometry:

Molecular Ion (M⁺): m/z = 110

Major Fragments: Loss of CO (m/z = 82), and subsequent fragmentation of the pyrazine ring.

Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be

developed for the analysis of 2-Hydroxy-5-methylpyrazine.

Column: C18, 5 µm, 4.6 x 150 mm

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min

Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound

itself if sufficiently volatile, GC-MS can be used.

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

Carrier Gas: Helium

Injection: Split/splitless inlet.

Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high

final temperature (e.g., 250°C).

Detection: Electron ionization (EI) mass spectrometry.

Biological Activity and Mechanism of Action
Pyrazinone derivatives are known to be involved in bacterial cell-to-cell communication, a

process known as quorum sensing (QS). In many pathogenic bacteria, QS regulates the

expression of virulence factors and biofilm formation. While the specific role of 2-Hydroxy-5-
methylpyrazine is not well-documented, it is plausible that it could act as a modulator of QS

pathways.

Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a well-studied model organism for quorum sensing. It possesses

a complex QS network involving multiple signaling molecules. Pyrazinones have been

identified as potential QS signaling molecules in various bacteria. The diagram below illustrates

a simplified overview of the P. aeruginosa QS network, indicating a potential point of interaction

for pyrazinone-like molecules.
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Simplified P. aeruginosa quorum sensing network.

Experimental Protocol: Biofilm Inhibition Assay
To assess the potential of 2-Hydroxy-5-methylpyrazine as a quorum sensing inhibitor, a

biofilm inhibition assay can be performed.
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Prepare bacterial culture
(e.g., P. aeruginosa)

Add culture to 96-well plate

Add different concentrations of
2-Hydroxy-5-methylpyrazine

Incubate to allow biofilm formation

Wash plate to remove
planktonic cells

Stain biofilm with
crystal violet

Solubilize stain

Measure absorbance
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Workflow for a biofilm inhibition assay.

Detailed Methodology
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Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Luria-Bertani broth)

with an overnight culture of P. aeruginosa and grow to the mid-logarithmic phase.

Plate Preparation: In a 96-well microtiter plate, add the bacterial culture to each well.

Compound Addition: Add serial dilutions of 2-Hydroxy-5-methylpyrazine (dissolved in a

suitable solvent like DMSO, with a solvent control) to the wells. Include positive (no

compound) and negative (no bacteria) controls.

Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a sufficient time

(e.g., 24-48 hours) to allow for biofilm formation.

Washing: Carefully remove the culture medium and wash the wells gently with a buffer (e.g.,

phosphate-buffered saline) to remove planktonic (free-floating) bacteria.

Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20

minutes at room temperature.

Washing: Remove the crystal violet solution and wash the wells with water to remove excess

stain.

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to

dissolve the stain that has bound to the biofilm.

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength

(e.g., 595 nm) using a microplate reader. A reduction in absorbance in the presence of the

compound indicates biofilm inhibition.

Conclusion
2-Hydroxy-5-methylpyrazine is a pyrazinone derivative with potential applications in the

modulation of bacterial quorum sensing. While detailed experimental data for this specific

compound is limited in the public domain, this guide provides a comprehensive overview based

on available information and established knowledge of related compounds. Further research is

warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm

its biological activity and mechanism of action, particularly in the context of developing novel

anti-virulence agents for drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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